(S)-Mesopram
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Overview
Description
(S)-Mesopram is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its effects on the central nervous system. The compound’s enantiomeric form, this compound, is particularly noted for its higher potency and selectivity compared to its ®-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Mesopram typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the chiral resolution of racemic Mesopram using chiral acids or bases to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to produce the desired enantiomer directly.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chiral resolution techniques. These methods include crystallization, chromatography, and enzymatic resolution. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Mesopram undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Mesopram has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on serotonin reuptake and potential therapeutic applications in treating depression and anxiety.
Medicine: Explored as a potential antidepressant due to its selective inhibition of serotonin reuptake.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-Mesopram involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This action is believed to contribute to its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Citalopram: A racemic mixture with both (S)- and ®-enantiomers, where the (S)-enantiomer is more active.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
(S)-Mesopram is unique due to its high selectivity and potency as an SSRI. Its enantiomeric purity enhances its efficacy and reduces potential side effects compared to racemic mixtures or other SSRIs with less selectivity.
Properties
CAS No. |
1391068-24-8 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.309 |
IUPAC Name |
(5S)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
PCCPERGCFKIYIS-CQSZACIVSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Synonyms |
(5S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone; (S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone; |
Origin of Product |
United States |
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